molecular formula C18H15N3O2S B2921232 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-93-7

3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2921232
CAS No.: 851807-93-7
M. Wt: 337.4
InChI Key: VHWZPDBDZLWGJU-UHFFFAOYSA-N
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Description

3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a benzofuran ring, an imidazole ring, and a pyridine ring

Mechanism of Action

Target of Action

Compounds containing an imidazole moiety are known to interact with a variety of biological targets . For instance, some imidazole derivatives have been found to interact with the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and differentiation.

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. For instance, some imidazole derivatives can inhibit the activity of their target proteins, leading to altered cell signaling pathways .

Biochemical Pathways

Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The compound’s storage temperature is suggested to be at room temperature in an inert atmosphere , which might indicate its stability under normal environmental conditions.

Result of Action

Compounds containing a benzofuran moiety have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that they may induce cell cycle arrest or apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photoinduced 6π-electrocyclization of certain benzofuran-2-yl derivatives has been found to be influenced by the type of solvent used and the irradiation conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via a condensation reaction between an aldehyde, a primary amine, and a dicarbonyl compound.

    Coupling Reactions: The benzofuran and imidazole rings are then coupled using a thiol linker, which involves the formation of a sulfanyl bond.

    Pyridine Ring Introduction: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Imidazole Derivatives: Compounds such as metronidazole, which is used as an antibiotic.

    Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

3-({[1-(1-benzofuran-2-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is unique due to its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)21-9-8-20-18(21)24-12-13-4-3-7-19-11-13/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWZPDBDZLWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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